(Bromomethylidene)cyclopropane
Description
Properties
IUPAC Name |
bromomethylidenecyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c5-3-4-1-2-4/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQBRMXHCQFKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541407 | |
| Record name | (Bromomethylidene)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33745-37-8 | |
| Record name | (Bromomethylene)cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33745-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Bromomethylidene)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Bromomethylidene)cyclopropane can be synthesized through the chromium-catalyzed cyclopropanation of alkenes with bromoform. This reaction involves the use of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine as an organosilicon reductant, which is essential for reducing chromium(III) chloride tetrahydrofuran complex to chromium(II) chloride tetrahydrofuran complex. The in situ generation of (bromomethylidene)chromium(III) species from (dibromomethyl)chromium(III) species is a key step in this process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the chromium-catalyzed cyclopropanation method described above can be adapted for larger-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
(Bromomethylidene)cyclopropane undergoes various types of chemical reactions, including:
Cyclopropanation: The compound can participate in cyclopropanation reactions with alkenes to form bromocyclopropanes.
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cyclopropanation: Chromium(III) chloride tetrahydrofuran complex, 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine, and bromoform are commonly used reagents.
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Cyclopropanation: Bromocyclopropanes are the major products formed from the cyclopropanation of alkenes with this compound.
Substitution Reactions: The major products depend on the nucleophile used, resulting in compounds where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
(Bromomethylidene)cyclopropane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.
Material Science: The compound’s unique reactivity makes it useful in the development of new materials with specific properties.
Chemical Biology: It can be used to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of (Bromomethylidene)cyclopropane in cyclopropanation reactions involves the in situ generation of (bromomethylidene)chromium(III) species from (dibromomethyl)chromium(III) species. These species react spontaneously with alkenes to form bromocyclopropanes . The organosilicon reductant plays a crucial role in reducing chromium(III) chloride tetrahydrofuran complex to chromium(II) chloride tetrahydrofuran complex, facilitating the formation of the active (bromomethylidene)chromium(III) species .
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural and Electronic Comparison of Cyclopropane Derivatives
Key Insights :
- Bromine’s polarizability in this compound enhances its reactivity in electrophilic substitutions compared to chloro or methoxy analogues .
- Methoxy and keto groups stabilize the cyclopropane ring via hyperconjugation, whereas bromine introduces steric bulk and polar effects, altering reaction pathways .
Key Insights :
- This compound is synthesized via dihalocarbene addition, avoiding hazardous diazo precursors used in keto-cyclopropane synthesis .
- Copper-catalyzed methods for β-boryl cyclopropanes offer safer alternatives to diazo-based routes, with CO as a sustainable C1 source .
Reactivity and Stability
- Ring-Opening Reactions : Bromine’s electron-withdrawing effect lowers the activation barrier for nucleophilic attacks compared to methoxy or methyl substituents. For example, anti-periplanar bromine positioning reduces the barrier by ~5 kcal mol⁻¹ in nitronium attacks .
- Thermodynamic Stability : DFT studies show bromine substitution increases hyperconjugative stabilization (2nd-order perturbation energy: ~15 kcal mol⁻¹) compared to unsubstituted cyclopropanes (~10 kcal mol⁻¹) .
- Biological Stability : Brominated cyclopropanes exhibit longer metabolic half-lives than keto or methoxy analogues due to reduced enzymatic oxidation .
Biological Activity
(Bromomethylidene)cyclopropane is a compound that has garnered attention due to its unique cyclopropane structure, which contributes to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, highlighting its mechanisms, applications, and relevant research findings.
Structural Characteristics
The cyclopropane ring is known for its strain and reactivity, which can influence the biological properties of derivatives. The introduction of bromomethylidene enhances its electrophilic character, making it a potential candidate for various biological interactions. The unique structural features of this compound allow it to participate in diverse chemical reactions, including nucleophilic substitutions and electrophilic additions.
Mechanisms of Biological Activity
-
Enzyme Inhibition :
- Cyclopropane derivatives are known for their ability to inhibit various enzymes. For instance, compounds containing cyclopropane rings have been shown to inhibit carbonic anhydrase and acetylcholinesterase enzymes, which are crucial in neurological functions and metabolic processes .
- In studies, bromophenol derivatives derived from cyclopropanes exhibited Ki values ranging from 7.8 nM to 924.2 nM against these enzymes, indicating significant inhibitory potential .
- Antimicrobial Properties :
- Cytotoxic Effects :
Case Study 1: Enzyme Inhibition
In a study evaluating bromophenol derivatives with a cyclopropane core, researchers found that these compounds effectively inhibited cytosolic carbonic anhydrase I and II isoforms as well as acetylcholinesterase. The study highlighted the potential for developing therapeutic agents targeting neurodegenerative diseases through these enzyme inhibitors .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of cyclopropane-containing metabolites isolated from marine sources. These compounds demonstrated significant inhibition of quorum sensing in Pseudomonas aeruginosa, suggesting their potential use in combating bacterial infections and biofilm-related issues .
Research Findings
Recent literature emphasizes the importance of the cyclopropane structure in enhancing biological activity:
- Biosynthesis and Metabolism : Studies have shown that cyclopropanes are prevalent in natural products and play essential roles in various biological activities due to their unique biosynthetic pathways .
- Structural Motif in Drug Design : The cyclopropyl moiety is frequently found in drug candidates due to its favorable steric and electronic properties, which can improve pharmacokinetics and bioavailability .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Bromomethylidene)cyclopropane, and how do reaction conditions influence yield and selectivity?
- Methodological Answer : this compound is typically synthesized via cyclopropanation strategies such as the Simmons-Smith reaction or transition-metal-catalyzed approaches. For example, halogenated precursors (e.g., bromomethyl derivatives) can undergo cyclization under controlled conditions. Reaction parameters like temperature (0–6°C storage for stability), catalyst choice (e.g., Zn/Cu couples), and solvent polarity significantly impact yield and regioselectivity . Optimization should include monitoring by thin-layer chromatography (TLC) and spectroscopic validation.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming the cyclopropane ring and bromomethyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For novel derivatives, comparative analysis with known analogs (e.g., 2-Bromo-1,1-dimethylcyclopropane) helps identify substitution patterns . Always cross-reference spectral data with computational predictions (e.g., DFT-calculated chemical shifts) to mitigate misassignment .
Q. How should this compound be stored to maintain stability, and what decomposition pathways are prevalent under suboptimal conditions?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent radical-induced decomposition or hydrolysis. Suboptimal storage may lead to bromine displacement or ring-opening reactions. Regularly monitor purity via gas chromatography (GC) or HPLC, and assess degradation products using tandem mass spectrometry (MS/MS) .
Advanced Research Questions
Q. How do electronic and steric effects in this compound influence its reactivity in ring-opening reactions, and what computational models best predict these behaviors?
- Methodological Answer : The electron-withdrawing bromine atom increases ring strain, polarizing the C-Br bond and facilitating nucleophilic attack. Density functional theory (DFT) studies reveal that substituent effects (e.g., methyl groups) modulate transition-state energetics. Use OPLS-AA force fields with adjusted cyclopropane parameters (bond angles, dihedrals) for molecular dynamics simulations to predict regioselectivity in ring-opening reactions .
Q. What strategies can resolve contradictions between experimental and computational data regarding the stability of this compound derivatives?
- Methodological Answer : Discrepancies often arise from force field limitations or experimental impurities. To resolve these:
- Validate computational models against high-level ab initio calculations (e.g., CCSD(T)) for key intermediates.
- Re-examine experimental conditions (e.g., trace moisture, oxygen levels) using controlled inert-atmosphere techniques.
- Apply multivariate statistical analysis to distinguish systematic errors from intrinsic compound behavior .
Q. How can this compound serve as a strategic intermediate in the synthesis of bioactive molecules, and what are the key considerations in reaction design?
- Methodological Answer : Its strained ring enables diverse transformations, such as cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups or photochemical [2+2] cycloadditions for polycyclic frameworks. In drug development, prioritize biocompatible catalysts (e.g., Pd nanoparticles) and aqueous-phase reactions to align with green chemistry principles. Assess cytotoxicity early using in vitro assays (e.g., MTT on HEK293 cells) to ensure downstream applicability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
